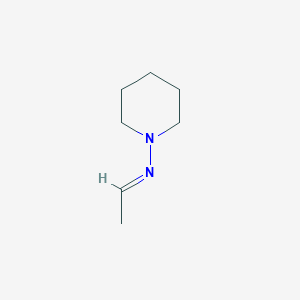

1-Piperidinamine, N-ethylidene-

Description

Significance of Imine Functionalities in Modern Organic Chemistry

Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental functional groups in organic chemistry. nih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov The significance of imines lies in their versatile reactivity; they can act as electrophiles at the carbon atom of the C=N bond and are key intermediates in the synthesis of a vast array of nitrogen-containing compounds, including many natural products and pharmaceuticals. researchgate.netnih.gov The imine moiety is a cornerstone of dynamic covalent chemistry, enabling the reversible formation of complex molecular architectures.

Contextualization of Piperidine (B6355638) Derivatives as Foundational Structures in Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of biologically active compounds and natural products. bhu.ac.in Piperidine and its derivatives are integral components in the development of pharmaceuticals, agrochemicals, and materials. Their prevalence in drug discovery is noteworthy, with the piperidine scaffold being a key feature in numerous approved drugs. bhu.ac.in The conformational flexibility of the piperidine ring allows for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity.

Overview of the N-Ethylidene-1-Piperidinamine Compound within the Azomethine Chemical Space

N-Ethylidene-1-piperidinamine belongs to the broad class of azomethine compounds, which are characterized by the -C=N- linkage. hmdb.ca Specifically, it is an N-amino-imine, a subclass that has garnered significant interest due to its ability to serve as a precursor to azomethine ylides. These ylides are 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles to afford five-membered nitrogen-containing heterocycles, such as pyrrolidines. researchgate.netwikipedia.org This reactivity places N-ethylidene-1-piperidinamine as a valuable building block in diversity-oriented synthesis and the construction of complex molecular scaffolds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-piperidin-1-ylethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-8-9-6-4-3-5-7-9/h2H,3-7H2,1H3/b8-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXBMPSDRAZTQ-KRXBUXKQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NN1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=N/N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100033-58-7 | |

| Record name | (1E)-N-(piperidin-1-yl)ethan-1-imine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for N Ethylidene 1 Piperidinamine

Direct Condensation Approaches to Imine Formation

The most direct route to N-ethylidene-1-piperidinamine involves the condensation reaction between 1-piperidinamine and an appropriate aldehyde, such as acetaldehyde (B116499). This reaction is a classic example of imine formation, a fundamental transformation in organic chemistry.

Reaction of 1-Piperidinamine with Aldehydes (e.g., Acetaldehyde)

The reaction of 1-piperidinamine with acetaldehyde leads to the formation of N-ethylidene-1-piperidinamine. This condensation reaction typically involves the removal of a water molecule. The general transformation can be represented as:

1-Piperidinamine + Acetaldehyde → N-Ethylidene-1-piperidinamine + H₂O

While specific details for the synthesis of N-ethylidene-1-piperidinamine are not extensively documented in the provided search results, analogous reactions, such as the synthesis of N-(1-phenylethylidene)-1-piperidinamine from N-aminopiperidine and acetophenone (B1666503), are well-described. rsc.org In this related synthesis, the reactants are refluxed in benzene (B151609) over molecular sieves with a catalytic amount of glacial acetic acid, highlighting a common approach to facilitate such condensations. rsc.org

Catalytic Systems Facilitating Imine Condensation

Various catalytic systems can be employed to enhance the efficiency of imine condensation reactions. These catalysts can range from simple acids to more complex transition metal complexes. For instance, perchloric acid has been demonstrated as an effective catalyst for the condensation of aryl amines and aldehydes, yielding imines in high yields (over 80%). bibliotekanauki.pl Other catalysts used for imine synthesis include Lewis acids, solid super acids like K-10 montmorillonite, and various metal complexes. bibliotekanauki.pl

Ruthenium N-heterocyclic carbene complexes have also been utilized for the dehydrogenative synthesis of imines from alcohols and amines. dtu.dk This method offers an alternative pathway where the aldehyde is generated in situ from an alcohol. Furthermore, rhodium(I) and iridium(I) complexes have been shown to catalyze the intermolecular hydroamination of terminal alkynes with substituted hydrazines, which can lead to imine formation. psu.edu For example, the use of an iridium catalyst, [Ir(bpm)(CO)2]BArF, resulted in a 70% conversion of phenylethyne and phenylhydrazine (B124118) to acetophenone phenylhydrazone. psu.edu

Table 1: Catalytic Systems for Imine Synthesis

| Catalyst System | Reactants | Product | Yield/Conversion | Reference |

| Perchloric Acid | Aryl amines and aldehydes | Aryl (E)-imines | >80% | bibliotekanauki.pl |

| [Ir(bpm)(CO)2]BArF | Phenylethyne and phenylhydrazine | Acetophenone phenylhydrazone | 70% conversion | psu.edu |

| Ruthenium N-heterocyclic carbene complex | Benzyl alcohol and tert-octylamine | Imine | 40% yield | dtu.dk |

Synthesis of the 1-Piperidinamine Precursor

The availability of the starting material, 1-piperidinamine, is crucial for the synthesis of N-ethylidene-1-piperidinamine. A key method for preparing this precursor involves the reaction of piperidine (B6355638) with hydroxylamine-O-sulfonic acid.

Preparation of 1-Piperidinamine from Piperidine and Hydroxylamine-O-sulfonic Acid

The synthesis of 1-aminopiperidine (B145804) (N-aminopiperidine) from piperidine and hydroxylamine-O-sulfonic acid (HOSA) is a well-established method. google.comresearchgate.net The reaction is typically carried out in an aqueous alkaline solution. google.com A German patent describes reacting piperidine with HOSA in the presence of potassium hydroxide. google.com The process involves adding HOSA to the alkaline piperidine solution at a controlled temperature. google.com

A systematic study on this reaction aimed to develop a new strategy for the synthesis of N-aminopiperidine, focusing on kinetic modeling, phase equilibria, and extraction processes. researchgate.net This research highlights the importance of non-stoichiometric conditions to achieve high yields of over 90%. researchgate.net

Optimization of Reaction Parameters for Precursor Synthesis

Optimizing reaction parameters is critical for maximizing the yield and purity of 1-piperidinamine. Key parameters that have been investigated include the molar ratio of reactants, reaction temperature, and the method of product isolation. google.comresearchgate.net

A patent on this method emphasizes the importance of a cumulative mole ratio of piperidine to hydroxylamine-O-sulfonic acid of at least 2:1. google.com The addition of aqueous hydroxylamine-O-sulfonic acid is preferably done over a period of 1 to 4 hours, and the reaction temperature is maintained between 25 °C and 70 °C. google.com The isolation of the product involves separating the organic phase, which contains 1-aminopiperidine in a solution with piperidine. google.com

Further research has shown that controlling the pH is also important, with basic conditions favoring the formation of N-aminopiperidine. researchgate.net The study also established various solid-liquid-liquid and liquid-vapor phase diagrams to optimize the extraction and purification processes. researchgate.net

Table 2: Optimized Parameters for 1-Piperidinamine Synthesis

| Parameter | Optimized Condition | Reference |

| Mole Ratio (Piperidine:HOSA) | At least 2:1 | google.com |

| Reaction Temperature | 25 °C - 70 °C | google.com |

| Addition Time of HOSA | 1 - 4 hours | google.com |

| Reaction Medium | Aqueous alkaline solution | google.com |

| Yield | >90% under non-stoichiometric conditions | researchgate.net |

Atom-Economical and Sustainable Synthetic Routes

The pursuit of green chemistry principles has significantly influenced the development of synthetic methodologies for nitrogen-containing compounds, including N-ethylidene-1-piperidinamine. Atom economy and sustainability are central to modern synthetic chemistry, focusing on maximizing the incorporation of reactant atoms into the final product, minimizing waste, and utilizing environmentally benign reagents and conditions.

The fundamental synthesis of N-ethylidene-1-piperidinamine, a hydrazone, involves the condensation reaction between 1-aminopiperidine and acetaldehyde. This reaction is inherently atom-economical as it theoretically yields the desired product and water as the only byproduct. However, enhancing the sustainability of this process involves the use of green catalysts, alternative energy sources, and the elimination of hazardous solvents.

Recent research in the broader field of hydrazone and imine synthesis has highlighted several sustainable strategies that are applicable to the preparation of N-ethylidene-1-piperidinamine. These methods focus on improving reaction efficiency, simplifying purification, and reducing environmental impact.

Green Catalytic Approaches:

The condensation to form hydrazones can be accelerated by catalysts. Green approaches favor catalysts that are non-toxic, biodegradable, and efficient under mild conditions.

Organocatalysis: Natural amino acids like L-proline have emerged as effective, biodegradable, and non-toxic organocatalysts for hydrazone synthesis. mdpi.comtandfonline.com Similarly, citric acid, a natural and eco-friendly acid, has been successfully used to catalyze the condensation of hydrazines with aldehydes and ketones, leading to high yields and reduced reaction times. nih.gov These catalysts function by activating the carbonyl group, facilitating the nucleophilic attack by the hydrazine (B178648).

Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. Magnesium oxide (MgO) nanoparticles, for example, have been employed as a green, heterogeneous catalyst for hydrazone synthesis under solvent-free conditions, demonstrating high efficiency and clean reaction profiles. researchgate.net

Biocatalysis: Enzymes offer a highly selective and sustainable route for synthesis. Imine reductases (IREDs) have been utilized for the reductive amination of carbonyls with hydrazines. nih.gov This biocatalytic approach operates under mild aqueous conditions and can be part of a highly atom-efficient process, especially when coupled with cofactor regeneration systems. nih.gov

Solvent-Free and Unconventional Reaction Conditions:

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry.

Mechanochemistry: Solvent-free synthesis of hydrazones has been achieved through mechanochemical methods, such as grinding or ball-milling. rsc.org These techniques can lead to high conversion rates without the need for solvents, catalysts, or external heating, offering a highly efficient and environmentally friendly process. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (sc-CO₂) has been used as a recyclable and non-toxic solvent and promoter for imine synthesis. chemistryviews.org In this method, the water produced during the reaction can form carbonic acid with CO₂, which in turn autocatalyzes the condensation, leading to high yields of pure product without conventional solvents. chemistryviews.org

The table below summarizes findings from studies on green catalytic methods for synthesizing hydrazones, which are analogous to N-ethylidene-1-piperidinamine.

Table 1: Green Catalytic Methods for Hydrazone Synthesis

| Catalyst | Reactants | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| L-Proline | Hydrazides and Aldehydes | Grinding, 8 min | Environmentally benign organocatalyst; provides high yields. | tandfonline.com |

| Citric Acid | 2-Hydrazinobenzimidazole and Aldehydes/Ketones | Ethanol, Reflux | Eco-friendly and biodegradable catalyst; enhances reaction efficiency and reduces time. | nih.gov |

| MgO Nanoparticles | Aromatic Hydrazines and Aldehydes/Ketones | Solvent-free, Ultrasonic | Efficient, reusable heterogeneous catalyst; provides clean reaction and high yields under mild conditions. | researchgate.net |

| Imine Reductase (IRED) | Carbonyls and Hydrazines | Aqueous Buffer | Biocatalytic route for substituted hydrazines; enables high product formation under mild conditions. | nih.gov |

The following table details alternative sustainable methodologies that avoid conventional solvents.

Table 2: Alternative Sustainable Methodologies for Imine/Hydrazone Synthesis

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Reactants are combined in a vibratory ball-mill without any solvent. | Solvent-free, catalyst-free, high conversion, no by-products, high purity. | rsc.org |

| Supercritical CO₂ | Reaction is performed in supercritical carbon dioxide, which acts as a solvent and a promoter. | Eliminates toxic solvents, autocatalytic process, high yields, pure product obtained directly. | chemistryviews.org |

These advanced methodologies demonstrate a clear path toward the highly efficient, sustainable, and environmentally responsible synthesis of N-ethylidene-1-piperidinamine and related compounds.

Chemical Reactivity and Transformation Pathways of N Ethylidene 1 Piperidinamine

Nucleophilic Addition Reactions to the Imine Group

The carbon-nitrogen double bond in N-ethylidene-1-piperidinamine is polarized, rendering the carbon atom electrophilic and susceptible to attack by various nucleophiles. soeagra.com This reactivity is fundamental to many of its synthetic applications.

Reductive Amination and Hydrogenation

The C=N bond of N-ethylidene-1-piperidinamine can be reduced to a single bond to form the corresponding substituted hydrazine (B178648), N-ethyl-1-piperidinamine. This transformation, a form of reductive amination, is a cornerstone reaction for amine synthesis. nih.govorganic-chemistry.org The process involves the reduction of the imine or hydrazone functionality, which can be achieved using various reducing agents or catalytic hydrogenation. organic-chemistry.orgacs.org

Common reagents for the reduction of imines and hydrazones include:

Sodium borohydride (B1222165) (NaBH₄) and Lithium aluminum hydride (LiAlH₄) : These are powerful hydride reagents capable of reducing the C=N bond. nsf.gov

Sodium cyanoborohydride (NaBH₃CN) and Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : These are milder and more selective reagents, often preferred because they can reduce imines in the presence of more reactive functional groups like aldehydes. nih.govmasterorganicchemistry.com

Catalytic Hydrogenation : This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Nickel (Ni), Palladium (Pd), or Platinum (Pt). acs.org Iridium and Ruthenium-based catalysts have also been developed for the highly efficient asymmetric hydrogenation of imines, yielding chiral amines. organic-chemistry.orgrsc.org

Transfer Hydrogenation : In this alternative to using H₂ gas, other molecules like formic acid, isopropanol, or Hantzsch esters serve as the hydrogen source in the presence of a suitable catalyst. organic-chemistry.orgrsc.org

The reaction proceeds by the addition of a hydride ion (or hydrogen atoms in catalytic hydrogenation) across the double bond, yielding the saturated hydrazine derivative. This method is highly versatile and widely used in organic synthesis. nih.gov

Organometallic Reagent Additions (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that can add to the electrophilic carbon of the imine group in N-ethylidene-1-piperidinamine. acs.orgthieme-connect.commasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex, substituted hydrazine derivatives.

The general reaction involves the attack of the carbanionic part of the organometallic reagent on the imine carbon, followed by an aqueous workup to protonate the resulting nitrogen anion. For example, the addition of an organolithium reagent (RLi) to N-ethylidene-1-piperidinamine would yield a 1-alkyl-1-(piperidin-1-yl)ethan-1-amine derivative after workup.

Organolithium Reagents : These have been shown to add to aldehyde dimethylhydrazones with high diastereocontrol, producing substituted hydrazines that can be subsequently converted to amino alcohols. acs.org The addition to chiral hydrazones, such as those derived from SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine), proceeds with excellent asymmetric induction, providing a route to chiral amines. thieme-connect.com

Grignard Reagents : These reagents are also widely used for addition to imines and their derivatives. masterorganicchemistry.comacs.org The addition of Grignard reagents to N-sulfonyl hydrazones has been developed as a robust method for the α-alkylation of ketones. nih.govthieme.de The reaction with chiral imines often proceeds with good diastereoselectivity, which can be influenced by the choice of solvent and the presence of Lewis acids. acs.org

The efficiency and stereoselectivity of these additions can be enhanced by using chiral auxiliaries on the hydrazone or by employing chiral ligands with the organometallic reagent. nih.govacs.org

Hydrazine and Substituted Hydrazine Additions: Hydroamination

Hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond. While N-ethylidene-1-piperidinamine itself is the product of a condensation reaction, its reactivity is analogous to that of hydrazones used in hydroamination reactions, particularly the catalyzed intermolecular hydroamination of alkynes. soeagra.comacs.org Hydrazones are recognized as versatile building blocks that can react with both electrophiles and nucleophiles. soeagra.comresearchgate.netrsc.org

The intermolecular hydroamination of alkynes with substituted hydrazines is an atom-efficient method for synthesizing hydrazones. acs.orgthieme-connect.com This reaction is highly relevant as N-ethylidene-1-piperidinamine can be synthesized via a related pathway. For instance, the catalyzed hydroamination of phenylethyne with N-aminopiperidine yields N-(1-phenylethylidene)-1-piperidinamine. soeagra.com

This transformation is typically promoted by transition metal catalysts. A variety of catalytic systems have been developed, demonstrating the broad scope of this reaction.

| Catalyst System | Alkyne | Hydrazine | Product Yield/Conversion | Reference |

| [Ir(bpm)(CO)₂]BArF | Phenylethyne | Phenylhydrazine (B124118) | 70% conversion (22 h) | soeagra.com |

| [Rh(CO)₂Cl]₂ | Phenylethyne | N-aminopiperidine | ~25% conversion (42 h at 60 °C) | soeagra.com |

| Ti(NMe₂)₂(dap)₂ | 1-Hexyne (B1330390) | 1,1-Dimethylhydrazine (B165182) | 72% yield | acs.org |

| Ti(NMe₂)₂(dap)₂ | Phenylacetylene (B144264) | 1,1-Dimethylhydrazine | 88% yield | acs.org |

| [Ni(cod)₂]/IPr | Diphenylacetylene | Benzophenone hydrazone | 91% yield | researchgate.net |

| (Ph₃P)Au(CH₃)/NH₄PF₆ | Phenylethyne | Phenylhydrazine | 99% conversion (4 h) | soeagra.com |

Table showing various catalyst systems for the intermolecular hydroamination of alkynes with hydrazines.

These reactions often proceed through the insertion of the alkyne into a metal-nitrogen bond of a metal-hydrazido intermediate. researchgate.net

The regioselectivity of alkyne hydroamination (i.e., Markovnikov vs. anti-Markovnikov addition) is a critical aspect of the reaction and is often influenced by the electronic properties of the alkyne substrate and the catalyst used. acs.org

Markovnikov Addition : The nucleophilic nitrogen atom adds to the more substituted carbon of the alkyne. This is often favored with terminal alkyl alkynes. acs.org

Anti-Markovnikov Addition : The nitrogen atom adds to the less substituted, terminal carbon of the alkyne. This outcome is common with terminal aryl alkynes like phenylacetylene. acs.orgthieme-connect.com

For example, titanium-catalyzed hydroamination of 1-hexyne with 1,1-dimethylhydrazine yields the Markovnikov product, whereas the reaction with phenylacetylene gives the anti-Markovnikov product. acs.org In contrast, Rh(I) and Ir(I) catalyzed systems have shown high selectivity for the Markovnikov product with various terminal alkynes. soeagra.com

Stereoselectivity, concerning the formation of E or Z isomers of the resulting hydrazone, is also an important consideration. In many reported hydroamination reactions of terminal alkynes, only the E-isomer of the product is observed. soeagra.com However, for internal alkynes, mixtures of E and Z isomers can be formed, with the ratio often depending on the specific substrates and reaction conditions. acs.org

Electrophilic Reactions of the Imine

The hydrazone moiety in N-ethylidene-1-piperidinamine contains two nitrogen atoms, both of which are nucleophilic, although the terminal amino-type nitrogen is generally more reactive. soeagra.com These nitrogen atoms can react with a variety of electrophiles. researchgate.net

Key electrophilic reactions include:

Alkylation : Hydrazones can be N-alkylated, typically at the more nucleophilic terminal nitrogen, by reacting with alkyl halides. organic-chemistry.orgresearchgate.net This reaction is often performed in the presence of a base to deprotonate the N-H group (if present) or to facilitate the reaction. organic-chemistry.orgrsc.org

Acylation : Reaction with acyl halides or anhydrides leads to N-acylated hydrazones. nih.govmdpi.com This functionalization is common in medicinal chemistry to produce derivatives with specific biological activities.

Substitution at the Imine Carbon : In what is known as "aza-enamine" chemistry, aldehyde N,N-dialkylhydrazones can undergo electrophilic substitution at the imine carbon atom. researchgate.net This umpolung (reactivity reversal) of the typical carbonyl chemistry allows the imine carbon to act as a nucleophile. Reactions with electrophiles like trifluoroacetic anhydride (B1165640) or halogens can lead to substitution at this position. rsc.orgacs.org This reactivity allows hydrazones to serve as acyl anion equivalents. researchgate.net

The outcome of the reaction with an electrophile—whether it occurs at the nitrogen or the carbon—depends on the specific hydrazone, the electrophile, and the reaction conditions. soeagra.comresearchgate.net

Cycloaddition Reactions (e.g., [2+1], [3+2], [4+2])

Hydrazones are versatile precursors for 1,3-dipoles, which are key intermediates in [3+2] cycloaddition reactions for the synthesis of five-membered heterocycles. While specific studies on N-ethylidene-1-piperidinamine are not prevalent, the reactivity of analogous piperidinyl hydrazones provides a strong basis for predicting its behavior.

[3+2] Cycloaddition Reactions: N-Alkylidene hydrazones can isomerize to form azomethine imines, which are reactive 1,3-dipoles. This isomerization can be promoted by thermal or acidic conditions. The resulting azomethine imine can then react with various dipolarophiles. For instance, in the presence of a Brønsted acid catalyst, hydrazones can react with alkenes to form pyrazolidine (B1218672) derivatives. researchgate.net The acid protonates the hydrazone, forming a hydrazonium ion pair that is highly reactive in [3+2] cycloadditions. researchgate.net

Another important pathway involves the oxidation of hydrazones to generate diazo compounds or related intermediates that can participate in cycloadditions. For example, hydrazones derived from N-acyl-piperidin-4-ones can be oxidized with reagents like lead tetraacetate or hypervalent iodine compounds (e.g., PhI(OAc)₂) to form α-acetoxyazo compounds. acs.org These intermediates, in the presence of a Lewis acid, can generate 1-aza-2-azoniaallenium cations that undergo [3+2] cycloaddition with nitriles to yield triazolodiazepine structures after rearrangement. acs.org

The general scheme for a [3+2] cycloaddition involving a piperidinyl hydrazone is depicted below:

| Reactant A (Hydrazone Derivative) | Reactant B (Dipolarophile) | Catalyst/Conditions | Product Class | Ref. |

| N-Acyl-piperidin-4-one hydrazone | Nitrile | 1. PhI(OAc)₂2. Lewis Acid | Triazolodiazepine | acs.org |

| Hydrazone | Alkene | Brønsted Acid (e.g., N-triflylphosphoramide) | Pyrazolidine | researchgate.net |

| Hydrazone | Alkyne | Metal catalyst | Pyrazole | nih.govbeilstein-journals.org |

Although less common for simple hydrazones, [4+2] cycloadditions (Diels-Alder reactions) are conceivable if the N-ethylidene-1-piperidinamine system is part of a conjugated diene system. The hydrazone moiety itself can be transformed into a 1,2-diaza-1,3-butadiene, which can act as a diene in hetero-Diels-Alder reactions. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The functional groups within N-ethylidene-1-piperidinamine—the imine (C=N) and the piperidine (B6355638) amine—are amenable to a variety of transformations, allowing for the synthesis of a diverse range of derivatives. wikipedia.org

Reactions at the Imine Group:

Reduction: The C=N double bond can be readily reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. This reaction yields N-ethyl-1-piperidinamine.

Hydrolysis: As an imine, the N-ethylidene group is susceptible to hydrolysis under acidic conditions, which would cleave the C=N bond to regenerate N-aminopiperidine and acetaldehyde (B116499).

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add across the C=N bond to generate more complex hydrazine derivatives with a new carbon-carbon bond at the α-position to the amino group.

Derivatization of the Piperidine Moiety: The parent N-aminopiperidine is typically synthesized by the reduction of N-nitrosopiperidine. acs.org The resulting hydrazine is then condensed with an aldehyde or ketone, such as acetaldehyde, to form the corresponding hydrazone, N-ethylidene-1-piperidinamine. researchgate.net This condensation is a primary derivatization strategy. researchgate.net

Further derivatization can occur at the piperidine nitrogen if it is not quaternized, or at the carbon backbone of the piperidine ring. For example, new benzoyl hydrazones have been synthesized from ethyl 4-oxopiperidine-1-carboxylate, indicating that the core piperidine structure can be modified prior to or after hydrazone formation. nih.gov

A summary of key functional group interconversion (FGI) reactions is presented in the table below. vanderbilt.eduimperial.ac.ukscribd.com

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Imine (C=N) | NaBH₄ or H₂/Catalyst | Saturated Hydrazine (CH-NH) | Reduction |

| Imine (C=N) | H₃O⁺ | Amine (NH₂) + Aldehyde (CHO) | Hydrolysis |

| Amine (NH₂) + Aldehyde (CHO) | Mild Acid | Imine (C=N) | Condensation/Derivatization |

| N-Nitrosamine | Zn/CH₃COOH or LiAlH₄ | Hydrazine (N-NH₂) | Reduction |

Kinetic Studies for Reaction Rate and Pathway Determination

Kinetic studies are fundamental to understanding the mechanism of a reaction by providing quantitative data on reaction rates and the factors that influence them. This information helps in formulating a rate law, which is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants.

Detailed research findings from kinetic analyses allow for the determination of the reaction order with respect to each reactant, catalyst, and other species involved in the rate-determining step. For instance, in catalyzed hydroamination reactions, which are analogous to transformations N-ethylidene-1-piperidinamine might undergo, the reaction progress is often monitored over time using techniques like ¹H NMR spectroscopy. rsc.orgpsu.edu By integrating product resonances against an internal standard at set intervals, conversion and yield can be calculated, providing the data needed to determine rate constants. rsc.org

The rate of a reaction can be profoundly influenced by various factors, including the nature of the reactants, temperature, and the presence of a catalyst. For example, the rate equation for a bimolecular SN2 reaction is first order in both the nucleophile and the substrate. wikipedia.org Understanding these relationships is key to distinguishing between possible reaction pathways.

Table 1: Hypothetical Kinetic Data for a Reaction of N-Ethylidene-1-Piperidinamine

This interactive table illustrates how changing reactant concentrations could affect the initial rate of a hypothetical reaction, allowing for the determination of the reaction order for each component.

| Experiment | [N-Ethylidene-1-Piperidinamine] (M) | [Reactant B] (M) | [Catalyst] (mol%) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁴ |

Note: Data is hypothetical and for illustrative purposes.

Identification and Characterization of Reaction Intermediates

Identifying and characterizing reaction intermediates are critical steps in elucidating a reaction mechanism. Intermediates are transient species that are formed in one step and consumed in a subsequent step. Their detection can provide direct evidence for a proposed pathway. In reactions involving piperidine derivatives and related compounds, several types of intermediates have been proposed or identified.

For example, in metal-catalyzed intramolecular hydroalkenylation reactions, which can form piperidine rings, a common mechanistic proposal involves the coordination of the metal catalyst to the diene, followed by insertion into a double bond to form a more stable allylic intermediate that subsequently undergoes cyclization. mdpi.com In other transformations, such as acid-mediated hydroamination/cyclization cascades, the formation of an iminium ion intermediate is a key step leading to the final piperidine product. mdpi.com In reactions involving polarity reversal (umpolung), such as the benzoin (B196080) reaction catalyzed by N-heterocyclic carbenes (NHCs), a key intermediate is the Breslow intermediate, generated from an aldehyde. beilstein-journals.org Similar intermediates could be postulated for reactions of N-ethylidene-1-piperidinamine under specific catalytic conditions.

The stability of intermediates is of paramount importance. In nucleophilic substitution reactions, for instance, polar solvents are known to stabilize charged intermediates, such as carbocations in SN1 reactions, thereby lowering the activation energy and increasing the reaction rate. wikipedia.orglibretexts.org

Elucidation of Transition State Structures

The transition state is a high-energy, transient configuration of atoms that exists for an infinitesimally short time as reactants are converted into products. Its structure cannot be isolated directly, but it can be inferred from kinetic data and, more powerfully, modeled using computational chemistry. researchgate.net The energy of the transition state relative to the reactants determines the activation energy and thus the reaction rate.

Factors that stabilize the transition state will accelerate a reaction. For example, in SN1 reactions, polar solvents stabilize the charge separation in the transition state leading to the carbocation intermediate, which lowers the reaction barrier. libretexts.org In contrast, for SN2 reactions, solvent effects can be more complex, potentially depressing the rate by stabilizing the nucleophile. libretexts.org The delicate balance among different potential mechanisms, such as hydrogen atom transfer, proton-coupled electron transfer, and sequential proton-loss electron transfer, is highly dependent on the reactants and the environment, which in turn affects the transition state structure. nih.gov

Role of Catalysis in Reaction Mechanisms (e.g., Metal-Catalyzed, Organocatalytic Systems)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be slow or unselective. Reactions involving N-ethylidene-1-piperidinamine or the synthesis of its parent piperidine structure often rely on catalysis. mdpi.com

Metal-Catalyzed Systems: Transition metals are widely used to catalyze reactions for forming piperidine derivatives. mdpi.com Rhodium(I) and Iridium(I) complexes have been successfully employed as catalysts for the intermolecular hydroamination of terminal alkynes with substituted hydrazines, a reaction type closely related to the formation of N-ethylidene-1-piperidinamine. rsc.orgpsu.edu In these systems, the active catalyst is often a cationic metal fragment that coordinates with the reactants to facilitate the N-H bond addition across the alkyne. psu.edu Other metals, including nickel, gold, and copper, have been used in various cyclization reactions to produce piperidine rings, proceeding through intermediates like allylic metal species or via radical pathways. mdpi.com For example, nickel catalysts can be used for the intramolecular hydroalkenylation of 1,6-ene-dienes. mdpi.com

Organocatalytic Systems: Organocatalysis, the use of small organic molecules as catalysts, offers a complementary approach to metal catalysis. N-Heterocyclic carbenes (NHCs), for example, are powerful organocatalysts capable of mediating a variety of transformations, including benzoin and aza-benzoin reactions. beilstein-journals.org These reactions proceed via an "umpolung" or polarity reversal of the carbonyl group, where the NHC catalyst facilitates the generation of an acyl anion equivalent. beilstein-journals.org While not directly reported for N-ethylidene-1-piperidinamine, such catalytic strategies could be adapted for its reactions.

Table 2: Examples of Catalytic Systems in Piperidine Synthesis and Related Reactions

| Catalyst System | Metal/Organocatalyst | Ligand(s) | Reaction Type | Reference |

| [Ir(bpm)(CO)₂]BArF | Iridium(I) | 4,4'-bis(methoxycarbonyl)-2,2'-bipyrimidine (bpm) | Intermolecular Hydroamination | psu.edu |

| Rh(I) Complex | Rhodium(I) | Ferrocene-based | Asymmetric Hydrogenation | mdpi.com |

| Nickel(0) Complex | Nickel | Chiral P-O Ligand | Intramolecular Hydroalkenylation | mdpi.com |

| Gold(I) Complex | Gold(I) | N/A | Oxidative Amination of Alkenes | mdpi.com |

| Chiral Triazolium Salt | N-Heterocyclic Carbene | Aminoindanol-derived | Enantioselective Benzoin Reaction | beilstein-journals.org |

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can have a profound impact on chemical reactivity, reaction rates, and selectivity. wikipedia.orgresearchgate.net This is because solvents can interact with reactants, intermediates, and transition states through various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. wikipedia.org

In reactions that involve charged intermediates or transition states, such as SN1 reactions, polar solvents play a crucial role. libretexts.org Polar protic solvents (e.g., water, ethanol) can stabilize both cations and anions effectively, while polar aprotic solvents (e.g., DMSO, acetonitrile) are particularly good at solvating cations. wikipedia.orglibretexts.org The ability of a solvent to stabilize a charged intermediate can decrease its energy relative to the starting material, thereby accelerating the reaction. wikipedia.org For instance, the formation of piperidines via hydride transfer cyclization proceeds efficiently in polar solvents like DMSO or DMF. mdpi.com

Conversely, nonpolar solvents may be preferred for nonpolar reactions. researchgate.net In catalytic hydroamination reactions with Rh(I) and Ir(I) complexes, deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆) have been utilized, indicating that less polar environments can also be suitable depending on the specific catalytic cycle. rsc.orgpsu.edu The Hughes-Ingold rules provide a framework for predicting how a change in solvent polarity will affect the rates of substitution and elimination reactions based on the charge development in the transition state. wikipedia.org

Table 3: Properties of Common Solvents and Their Potential Effect on Reactions

| Solvent | Dielectric Constant (at 25 °C) | Type | Potential Effect on Ionic Mechanisms |

| Water | 78 | Polar Protic | Strong stabilization of charged intermediates/transition states; accelerates SN1 |

| Dimethylsulfoxide (DMSO) | 47 | Polar Aprotic | Strong stabilization of cations; accelerates SN1 and SN2 |

| Acetonitrile | 37 | Polar Aprotic | Moderate stabilization of cations; good for many ionic reactions |

| Benzene | 2.3 | Nonpolar | Minimal stabilization of polar/ionic species |

| Toluene | 2.4 | Nonpolar | Minimal stabilization of polar/ionic species |

Source for Dielectric Constants: wikipedia.org

Conclusion

Spectroscopic Analysis for Structural Elucidation in Reaction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal integrations, and coupling patterns, a detailed molecular structure can be assembled.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within a molecule. For 1-Piperidinamine, N-ethylidene-, the spectrum is expected to show distinct signals corresponding to the ethylidene group and the piperidine (B6355638) ring protons.

The key structural features to be confirmed are:

The Ethylidene Group (=CH-CH₃): This group should produce two signals: a quartet for the single proton (CH) coupled to the three methyl protons, and a doublet for the methyl group (CH₃) coupled to the single methine proton.

The Piperidine Ring: Due to the ring structure and its attachment to the nitrogen atom, the ten protons of the piperidine ring are not chemically equivalent. They are expected to appear as three distinct groups of signals:

Protons on carbons adjacent to the nitrogen (α-protons, C2/C6).

Protons on the next set of carbons (β-protons, C3/C5).

Protons on the carbon furthest from the nitrogen (γ-proton, C4).

Based on typical chemical shift values for similar structures like 1-ethylpiperidine (B146950) and general principles, the predicted ¹H NMR data are summarized below. pdx.edunetlify.app In related piperidine structures, the α-protons typically appear around 2.3-2.8 ppm, while the β- and γ-protons resonate further upfield, often in a complex multiplet between 1.4 and 1.7 ppm. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for 1-Piperidinamine, N-ethylidene-

| Structural Unit | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethylidene CH | ~6.8 - 7.2 | Quartet (q) | 1H |

| Ethylidene CH₃ | ~1.8 - 2.0 | Doublet (d) | 3H |

| Piperidine α-CH₂ (C2/C6) | ~2.6 - 2.9 | Triplet (t) or Multiplet (m) | 4H |

| Piperidine β-CH₂ (C3/C5) | ~1.5 - 1.7 | Multiplet (m) | 4H |

| Piperidine γ-CH₂ (C4) | ~1.4 - 1.6 | Multiplet (m) | 2H |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For 1-Piperidinamine, N-ethylidene-, five distinct carbon signals are expected, confirming the presence of five unique carbon environments. While a specific spectrum is noted as available in databases, detailed public data is limited. spectrabase.com

The expected signals correspond to:

The imine carbon (C=N) of the ethylidene group.

The methyl carbon of the ethylidene group.

The three distinct carbons of the piperidine ring (α, β, and γ).

The imine carbon is expected to have the largest chemical shift (most downfield) due to its bonding environment. The chemical shifts for the piperidine carbons can be estimated by comparison to related compounds like 1-ethylpiperidine, which shows signals for its piperidine α-carbons around 53 ppm, β-carbons around 26 ppm, and the γ-carbon around 24 ppm. chemicalbook.com The presence of the N-amino group and the ethylidene substituent will influence these precise values.

Predicted ¹³C NMR Data for 1-Piperidinamine, N-ethylidene-

| Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethylidene C=N | ~140 - 150 |

| Piperidine α-C (C2/C6) | ~55 - 60 |

| Piperidine β-C (C3/C5) | ~25 - 27 |

| Piperidine γ-C (C4) | ~23 - 25 |

| Ethylidene CH₃ | ~14 - 16 |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For 1-Piperidinamine, N-ethylidene-, COSY would show a cross-peak between the ethylidene CH quartet and the CH₃ doublet, confirming they are coupled. It would also show correlations between the adjacent protons on the piperidine ring (α-H with β-H, and β-H with γ-H), helping to trace the connectivity of the ring system. magritek.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). This would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, confirming the assignment of the piperidine α-protons to the α-carbon signal. magritek.com

A cross-peak between the ethylidene protons (both CH and CH₃) and the imine carbon (C=N).

A cross-peak between the piperidine α-protons and the imine carbon (C=N), which firmly establishes the connection between the piperidine ring and the N-ethylidene moiety.

Correlations between the ethylidene CH proton and the piperidine α-carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are coupled through bonds. It can be used to determine stereochemistry, such as the (E/Z) configuration of the C=N double bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For 1-Piperidinamine, N-ethylidene-, a GC-MS spectrum is noted as available, which typically uses an EI source. spectrabase.com

The EI mass spectrum would be expected to show a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 126. The fragmentation pattern for amines and hydrazones is often dominated by alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. libretexts.orgmsu.edu

Predicted key fragments include:

m/z 126: The molecular ion [C₇H₁₄N₂]⁺˙.

m/z 111: Loss of a methyl radical ([M-CH₃]⁺).

m/z 84: Cleavage of the N-N bond to form the piperidinyl cation [C₅H₁₀N]⁺. This is often a very prominent peak in the mass spectra of N-aminopiperidine derivatives. The mass spectrum of the precursor 1-aminopiperidine (B145804) shows a base peak at m/z 84. nist.gov

m/z 42: The ethylidene amine radical cation [C₂H₄N]⁺˙ resulting from N-N bond cleavage.

Predicted EI-MS Fragmentation Data for 1-Piperidinamine, N-ethylidene-

| m/z | Predicted Fragment Identity |

|---|---|

| 126 | [M]⁺˙ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

| 42 | [C₂H₄N]⁺˙ (Ethylidene amine radical cation) |

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. youtube.comnih.gov This method is particularly useful for confirming the molecular weight of a compound. For hydrazones and other molecules containing basic nitrogen atoms, ESI is highly effective. rsc.orgresearchgate.net

For 1-Piperidinamine, N-ethylidene-, ESI-MS in positive ion mode would be expected to show a prominent signal at m/z 127, corresponding to the protonated molecule [C₇H₁₄N₂ + H]⁺. This provides clear and unambiguous confirmation of the molecular weight. By adjusting instrument parameters to induce in-source fragmentation (tandem MS or MS/MS), some of the same fragment ions observed in EI-MS could also be generated, providing further structural confirmation. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For "1-Piperidinamine, N-ethylidene-", the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. The C=N imine bond would show a stretching vibration in the region of 1690-1640 cm⁻¹. The C-N single bonds of the piperidine ring and the bond connecting the piperidine nitrogen to the imine nitrogen would have stretching vibrations in the 1250-1020 cm⁻¹ range. The C-H bonds of the ethyl and piperidine methylene (B1212753) groups would display stretching vibrations typically between 3000-2850 cm⁻¹ and bending vibrations around 1470-1450 cm⁻¹.

While a specific IR spectrum for "1-Piperidinamine, N-ethylidene-" is noted as available on SpectraBase, the detailed frequencies are not provided in the search results. spectrabase.com However, the principles of IR spectroscopy and data from related piperidine structures allow for the prediction of these key absorption regions. nih.govnist.govresearchgate.net

Table 2: Predicted IR Absorption Bands for 1-Piperidinamine, N-ethylidene-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretching | 1690 - 1640 |

| C-N (Piperidine) | Stretching | 1250 - 1020 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1450 |

X-ray Crystallography for Solid-State Structure Determination

For "1-Piperidinamine, N-ethylidene-", obtaining a single crystal suitable for X-ray diffraction analysis would allow for the unambiguous determination of its molecular structure. This would confirm the E/Z stereochemistry of the N-ethylidene group and the chair conformation of the piperidine ring. While the search results mention X-ray crystallography for other piperidine derivatives and related compounds, researchgate.netnih.gov there is no specific information indicating that the crystal structure of "1-Piperidinamine, N-ethylidene-" has been determined and published. Such an analysis would be a valuable contribution to the complete characterization of this compound.

Theoretical and Computational Chemistry Studies of N Ethylidene 1 Piperidinamine

Conformational Analysis and Energy Minimization

N-Ethylidene-1-piperidinamine possesses conformational flexibility due to the single bonds in the piperidine (B6355638) ring and the bond connecting the piperidinamine moiety to the ethylidene group. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, other conformations like the boat and twist-boat are also possible, though they are generally higher in energy.

Computational methods can be used to perform a systematic search for all possible stable conformations (local minima on the potential energy surface). Energy minimization calculations are then carried out to determine the relative energies of these conformers. For simple six-membered rings like piperidine, the energy differences between chair and boat conformations have been computationally studied. conicet.gov.ar These studies provide a basis for understanding the conformational landscape of N-ethylidene-1-piperidinamine. The ethylidene group can also exist in different orientations relative to the piperidine ring, leading to additional conformers.

Table 2: Hypothetical Relative Energies of N-Ethylidene-1-Piperidinamine Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Ethylideneamino) | 0.0 |

| Chair (Axial Ethylideneamino) | 2.5 |

| Twist-Boat | 5.8 |

| Boat | 7.2 |

Note: These are estimated values based on known conformational energies of piperidine derivatives. The actual values for N-ethylidene-1-piperidinamine would require specific calculations.

Reaction Pathway Modeling and Transition State Search

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods can be applied to model various reactions involving N-ethylidene-1-piperidinamine, such as its hydrolysis, reduction, or participation in cycloaddition reactions.

For instance, the hydrolysis of the imine bond would involve the nucleophilic attack of a water molecule on the imine carbon. DFT calculations can be used to locate the transition state for this reaction, providing information about the activation energy and the geometry of the transition state complex. Studies on the base-catalyzed reactions of N-chloro-piperidines have utilized DFT to explore reaction pathways. uni-muenchen.de Similarly, DFT has been used to study the electronic structure of imines and their reactions. mdpi.comresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods, most notably Density Functional Theory (DFT), have become standard for the accurate prediction of spectroscopic data for organic compounds. d-nb.info These in-silico approaches allow for the generation of detailed spectra, which are invaluable for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts through computational means is a highly effective method for confirming molecular structures. d-nb.info The process typically involves geometry optimization of the molecule's potential conformers, followed by the calculation of magnetic shielding tensors using a DFT method, such as B3LYP, with an appropriate basis set. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For N-ethylidene-1-piperidinamine, calculations would account for the electronic environments of each unique proton and carbon atom. The accuracy of these predictions has advanced significantly, with modern methods often achieving a mean absolute error of less than 0.21 ppm for ¹H shifts and less than 1.2 ppm for ¹³C shifts. d-nb.info

Below is a representative table of predicted NMR chemical shifts for N-ethylidene-1-piperidinamine, based on computational models and analysis of similar structural motifs.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 1' | -CH=N- | ~7.4 - 7.6 | ~155 - 160 | Deshielded due to electronegative nitrogen and C=N double bond. |

| 2' | CH₃-C=N- | ~1.9 - 2.1 | ~15 - 18 | Protons on carbon adjacent to an unsaturated system. |

| 2, 6 (Piperidine) | α-CH₂ | ~2.9 - 3.1 | ~55 - 58 | Adjacent to the hydrazine (B178648) nitrogen atom. |

| 3, 5 (Piperidine) | β-CH₂ | ~1.6 - 1.8 | ~25 - 27 | Typical piperidine ring protons. |

| 4 (Piperidine) | γ-CH₂ | ~1.5 - 1.7 | ~23 - 25 | Furthest from the nitrogen atoms. |

Infrared (IR) Spectroscopy:

Theoretical calculations are also employed to predict the vibrational frequencies of molecules, which correspond to the absorption bands seen in an IR spectrum. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

A key feature in the predicted IR spectrum of N-ethylidene-1-piperidinamine would be the C=N stretching vibration. While computational methods are effective, accurately predicting the intensities and exact frequencies for functional groups like C=N and C=C can sometimes be challenging. nih.gov

The following table presents predicted IR absorption frequencies for the key functional groups in N-ethylidene-1-piperidinamine.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aliphatic) | Piperidine CH₂, Ethylidene CH₃ | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Imine | 1640 - 1660 | Medium-Variable |

| CH₂ Bend | Piperidine | 1440 - 1480 | Medium |

| C-N Stretch | Piperidine-N, Imine-N | 1150 - 1250 | Medium |

Molecular Dynamics Simulations for Solvent and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. utupub.fi These simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and intermolecular aggregation, which are difficult to capture with static models.

Simulation Methodology:

An MD simulation of N-ethylidene-1-piperidinamine would typically involve defining a simulation box containing one or more molecules of the compound surrounded by a chosen solvent, such as water. The interactions between all atoms are described by a force field (e.g., AMBER, GROMACS). utupub.fikashanu.ac.ir The system is first subjected to energy minimization to remove unfavorable contacts. Subsequently, it is gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state representative of the desired experimental conditions. kashanu.ac.ir Finally, a "production run" is performed to generate trajectories that can be analyzed to extract dynamic and structural information. kashanu.ac.ir

Solvent and Intermolecular Interactions:

Through MD simulations, the interactions between N-ethylidene-1-piperidinamine and its surrounding solvent molecules can be thoroughly investigated. Key analyses include:

Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from specific atoms in the solute. For instance, an RDF for the nitrogen atoms of N-ethylidene-1-piperidinamine and the oxygen atoms of water would reveal the structure of the hydration shell and the potential for hydrogen bonding.

Hydrogen Bond Analysis: Algorithms can track the formation and lifetime of hydrogen bonds between the nitrogen atoms of the imine and piperidine groups and surrounding water molecules. This provides insight into the molecule's solubility and how it is stabilized by the solvent.

Intermolecular Aggregation: By simulating multiple solute molecules, their tendency to interact with each other can be assessed. Analysis of intermolecular distances and interaction energies can reveal whether N-ethylidene-1-piperidinamine is likely to form dimers or larger aggregates in solution, which can influence its chemical reactivity and physical properties.

Advanced simulation techniques, such as ab initio Molecular Dynamics (AIMD), can even be used to study chemical reactions in solution, though they are computationally intensive and limited to shorter timescales. uregina.ca

The table below summarizes typical parameters and analyses in a hypothetical MD simulation study of N-ethylidene-1-piperidinamine in an aqueous solution.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | AMBER, GROMACS, CHARMM | Defines the potential energy and forces between atoms. |

| Solvent | Water (e.g., TIP3P model) | Simulates an aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. kashanu.ac.ir |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 10 - 100 ns | Duration of the production run for sampling molecular motion. |

| Primary Analyses | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bond Analysis | To assess structural stability, flexibility, and interactions. |

Applications of N Ethylidene 1 Piperidinamine in Complex Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Synthetic Sequences

The reactivity of N-Ethylidene-1-piperidinamine makes it a valuable intermediate in multi-step synthetic pathways, where it can be transformed into a variety of more complex structures. researchgate.net A multi-step synthesis involves a series of chemical reactions where the product of one reaction becomes the starting material for the next. udel.edu This sequential approach allows for the gradual construction of intricate molecular frameworks. utdallas.edupearson.com

For instance, after an initial bond-forming reaction at the imine carbon, the resulting piperidine-containing molecule can undergo further functionalization. The piperidine (B6355638) ring itself can be modified, or other functional groups can be introduced elsewhere in the molecule. This step-wise approach provides chemists with a high degree of control over the final product's structure. Chemical intermediates are crucial for producing quality chemicals and are widely used in chemical synthesis processes. jigspharma.com

Table 2: Illustrative Multi-Step Synthesis Involving N-Ethylidene-1-Piperidinamine

| Step | Reaction | Product |

|---|---|---|

| 1 | Reaction of N-Ethylidene-1-piperidinamine with an organolithium reagent | α-Substituted N-aminopiperidine derivative |

| 2 | N-alkylation or N-acylation of the piperidine nitrogen | Further functionalized piperidine |

| 3 | Cleavage of the N-N bond (if desired) | Final complex amine product |

Precursor for the Synthesis of Chiral Amine Scaffolds

Chiral amines are of immense importance in medicinal chemistry and materials science, as the stereochemistry of a molecule can dramatically influence its biological activity and physical properties. N-Ethylidene-1-piperidinamine can serve as a prochiral substrate for the synthesis of enantiomerically enriched or pure chiral amines.

Asymmetric reduction of the C=N double bond is a common strategy to introduce a new stereocenter. This can be accomplished using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The choice of catalyst and reaction conditions determines the enantioselectivity of the transformation, leading to the preferential formation of one enantiomer over the other. The resulting chiral N-ethyl-1-piperidinamine can then be used as a building block in the synthesis of more complex chiral molecules. Asymmetric catalysis is a powerful tool for the synthesis of such compounds. researchgate.net

Role as a Reagent in Specific Organic Transformations

Beyond its role as a building block, N-Ethylidene-1-piperidinamine can also function as a reagent to effect specific transformations in organic synthesis. For example, it can be used as a source of the ethylideneamino group in transamination reactions.

In certain contexts, it can also participate in cycloaddition reactions. The imine can act as a dienophile or a dipolarophile, reacting with dienes or 1,3-dipoles to form new heterocyclic rings. These reactions provide efficient routes to complex nitrogen-containing scaffolds.

Integration into Divergent Synthetic Strategies

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally related compounds from a common intermediate. mdpi.comnih.gov N-Ethylidene-1-piperidinamine is well-suited for integration into such strategies due to its multiple reactive sites.

Starting from N-Ethylidene-1-piperidinamine, a variety of transformations can be performed to create a diverse set of molecules. For example, different nucleophiles can be added to the imine carbon to generate a range of α-substituted piperidinamines. Subsequently, the piperidine nitrogen can be functionalized in various ways, and if applicable, the N-N bond can be cleaved to reveal a primary amine. This approach allows for the efficient exploration of chemical space around the piperidine scaffold, which is a common motif in many biologically active compounds. mdpi.com

Future Research Directions and Emerging Trends in N Ethylidene 1 Piperidinamine Chemistry

Development of More Efficient and Environmentally Benign Synthetic Methods

The synthesis of N-ethylidene-1-piperidinamine, while achievable through established methods, presents an opportunity for significant improvement in line with the principles of green chemistry. Future research will likely focus on developing synthetic protocols that are not only high-yielding but also minimize waste and energy consumption. This could involve the exploration of catalytic systems that operate under milder conditions, the use of safer and more abundant solvents, and the design of processes with higher atom economy.

Table 1: Comparison of Potential Synthetic Approaches for N-Ethylidene-1-Piperidinamine

| Synthetic Method | Potential Advantages | Potential Challenges |

| Conventional Condensation | Well-established, readily available starting materials. | Often requires harsh conditions, may produce byproducts. |

| Catalytic Hydrogenation | High efficiency, clean reactions. | Catalyst cost and sensitivity, potential for over-reduction. |

| Biocatalysis | High selectivity, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, easy scalability. | Initial setup cost, potential for clogging. |

Exploration of Novel Reactivity and Catalytic Pathways

A fundamental aspect of future research will be to comprehensively map the reactivity of N-ethylidene-1-piperidinamine. Its structural features, including the imine functionality and the piperidine (B6355638) ring, suggest a rich and varied chemical behavior that is yet to be fully explored. Investigations into its participation in cycloaddition reactions, its potential as a ligand in organometallic catalysis, and its role as a building block for more complex nitrogen-containing heterocycles are all promising avenues. Uncovering novel catalytic pathways where N-ethylidene-1-piperidinamine or its derivatives act as catalysts themselves could open up entirely new areas of application.

Application in Automated Synthesis and Flow Chemistry Platforms

The integration of automation and flow chemistry is revolutionizing the way chemical synthesis is performed. These technologies offer unprecedented control over reaction parameters, leading to improved yields, higher purity, and enhanced safety. Future work on N-ethylidene-1-piperidinamine will likely involve the development of automated synthesis protocols, enabling high-throughput screening of reaction conditions and the rapid generation of derivative libraries. The translation of its synthesis to continuous flow platforms could facilitate its large-scale production in a more efficient and sustainable manner. The use of flow electrosynthesis, for instance, could provide a scalable and environmentally friendly method for its production.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of N-ethylidene-1-piperidinamine can be achieved through the application of advanced spectroscopic techniques. In-situ monitoring using methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on reaction kinetics and the formation of intermediates. This information is invaluable for optimizing reaction conditions and for gaining fundamental insights into the compound's reactivity.

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The intersection of chemistry with machine learning (ML) and artificial intelligence (AI) is a rapidly growing field with the potential to dramatically accelerate chemical discovery. By leveraging large datasets of chemical reactions, ML algorithms can be trained to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. In the context of N-ethylidene-1-piperidinamine, these computational tools could be employed to:

Predict its reactivity with a wide range of substrates.

Optimize its synthesis for maximum yield and minimal environmental impact.

Identify potential applications by screening for desirable chemical properties.

The application of supervised ML, for example, has shown promise in predicting reaction yields and facilitating a deeper mechanistic understanding. This data-driven approach will be instrumental in navigating the vast chemical space surrounding N-ethylidene-1-piperidinamine and in identifying the most promising avenues for future research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.